2-(2-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
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Description
2-(2-fluorophenoxy)-1-(4-((1-(4-methoxyphenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23FN6O3 and its molecular weight is 426.452. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Radiopharmaceutical Applications
One study discusses the preparation of fluorine-18 labeled GBR 12909, which, like the compound , involves complex organic synthesis techniques. This research is significant for developing specific and high-affinity inhibitors of dopamine reuptake, showcasing the compound's potential in neuroscience and radiopharmaceutical applications (Haka & Kilbourn, 1990).
Antipsychotic Potential
Another study focuses on butyrophenones with affinity for dopamine and serotonin receptors, suggesting the potential of structurally related compounds in antipsychotic treatments. This emphasizes the compound's relevance in exploring new treatments for psychiatric disorders (Raviña et al., 2000).
Radical Scavenging Activity
Research on the radical scavenging activity of phenols, including derivatives similar to the query compound, highlights its potential in understanding antioxidant mechanisms. This is crucial for developing therapeutics aimed at combating oxidative stress-related diseases (Al‐Sehemi & Irfan, 2017).
PPARpan Agonist Synthesis
An efficient synthesis of a potent PPARpan agonist is described, showcasing the compound's potential in metabolic disorder treatments. This research outlines a multi-step synthesis process that could be applicable to related compounds for therapeutic applications (Guo et al., 2006).
Antimicrobial Activity
The synthesis and antimicrobial activity of isoxazoles derivatives, based on a core structure similar to the query compound, indicate its potential in developing new antimicrobial agents. This suggests the importance of such compounds in addressing antibiotic resistance (Kumar et al., 2019).
Properties
IUPAC Name |
2-(2-fluorophenoxy)-1-[4-[[1-(4-methoxyphenyl)tetrazol-5-yl]methyl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O3/c1-30-17-8-6-16(7-9-17)28-20(23-24-25-28)14-26-10-12-27(13-11-26)21(29)15-31-19-5-3-2-4-18(19)22/h2-9H,10-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHLVIKRWXNIIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)CN3CCN(CC3)C(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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